

Physicochemical Properties of the 7-Azaspiro[3.5]nonane Scaffold: A Technical Guide

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Compound of Interest

Compound Name: 7-Azaspiro[3.5]nonane-2-ethanol

Cat. No.: B15578095

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The 7-azaspiro[3.5]nonane scaffold has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure. This spirocyclic motif, characterized by a shared carbon atom between a cyclobutane and a piperidine ring, offers a rigid framework that can orient substituents in precise vectors. This rigidity can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets, as well as favorable physicochemical characteristics compared to more flexible or planar structures. This technical guide provides an in-depth overview of the core physicochemical properties of the 7-azaspiro[3.5]nonane scaffold, detailed experimental protocols for their determination, and visualization of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of the 7-azaspiro[3.5]nonane core are fundamental to its application in drug design. These properties, including lipophilicity (logP), acidity (pKa), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of molecules incorporating this scaffold.

Core Scaffold Properties

Quantitative data for the parent 7-azaspiro[3.5]nonane is primarily based on computational models, with experimental determination for some properties not readily available in public literature.



Property	Value	Source
Molecular Formula	C ₈ H ₁₅ N	PubChem[1]
Molecular Weight	125.21 g/mol	PubChem[1]
XLogP3 (cLogP)	1.8	PubChem[1]
Topological Polar Surface Area	12.0 Ų	PubChem[1]
рКа	Not Determined	[2]
Aqueous Solubility	Not Determined	[2]

Properties of Representative Derivatives

The substitution on the 7-azaspiro[3.5]nonane core significantly influences its physicochemical properties. The following table provides data for selected derivatives to illustrate these effects.

Compound	Molecular Formula	Molecular Weight (g/mol)	cLogP	Topological Polar Surface Area (Ų)
7-Oxa-2- azaspiro[3.5]non ane	C7H13NO	127.18	-0.2	21.3 Ų
7-Oxa-1- azaspiro[3.5]non ane	C7H13NO	127.18	0.2	21.3 Ų
7- (Phenylmethyl)-7 - azaspiro[3.5]non ane-2,7- dicarboxylic acid	C17H21NO4	303.35	1.9	63.3 Ų

Key Biological Signaling Pathways





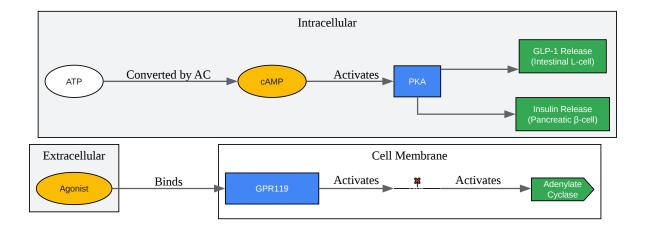


Derivatives of the 7-azaspiro[3.5]nonane scaffold have shown significant activity as modulators of key signaling pathways implicated in various diseases, including metabolic disorders and cancer.

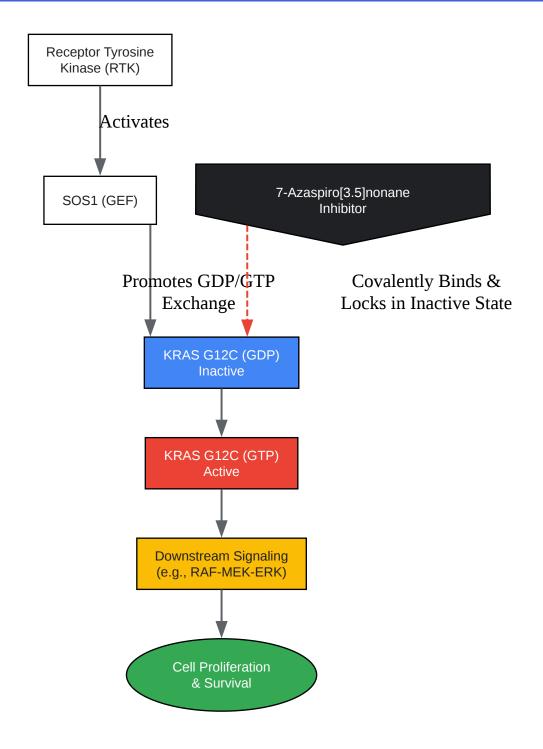
GPR119 Agonism

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[2] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3]

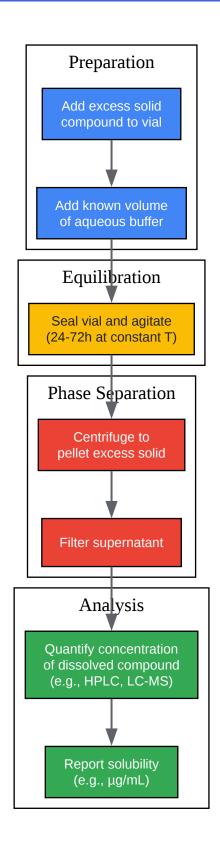












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References

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